

Application Notes and Protocols: Labeling Oligonucleotides with Sulfo-Cy3 NHS Ester

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Compound of Interest

Compound Name: Sulfo Cy3 bis NHS ester

Cat. No.: B15556469

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Introduction

Sulfo-Cyanine3 (Sulfo-Cy3) is a bright, orange-fluorescent dye commonly used for labeling biomolecules, including oligonucleotides.[1] As a sulfonated cyanine dye, it possesses excellent water solubility, eliminating the need for organic solvents in labeling reactions and subsequent applications.[2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of Sulfo-Cy3 reacts efficiently and specifically with primary aliphatic amines to form a stable, covalent amide bond.[4][5] This post-synthetic labeling strategy is a robust method for attaching fluorescent reporters to amine-modified oligonucleotides.[6] The resulting fluorescently labeled probes are indispensable tools for a wide range of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), microarray analysis, quantitative PCR (qPCR), and fluorescence resonance energy transfer (FRET) studies.[7][8]

This document provides a detailed protocol for the conjugation of Sulfo-Cy3 NHS ester to amino-modified oligonucleotides, including reagent preparation, the labeling reaction, purification methods, and quality control procedures.

Materials and Reagents

- Amine-modified oligonucleotide (lyophilized, with a 5', 3', or internal primary amine modifier, e.g., Amino-Modifier C6)
- Sulfo-Cy3 NHS ester (stored desiccated and protected from light at -20°C)

- Anhydrous Dimethyl Sulfoxide (DMSO)[2]
- Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO_3) or 0.1 M Sodium Borate ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$). The buffer must be adjusted to pH 8.3-8.5 and be free of primary amines (e.g., Tris).[4][9][10]
- Nuclease-free water
- For Purification (Ethanol Precipitation):
 - 3 M Sodium Acetate (NaOAc), pH 5.2
 - 100% Ethanol (ice-cold)
 - 70% Ethanol (ice-cold)
- For Purification (HPLC):
 - Acetonitrile (HPLC grade)
 - Triethylammonium acetate (TEAA) buffer or other suitable ion-pairing reagent
- Equipment:
 - Microcentrifuge
 - Spectrophotometer (UV-Vis)
 - Laboratory shaker/vortexer
 - Lyophilizer or centrifugal evaporator
 - HPLC system (optional, for high-purity applications)

Experimental Protocols

Reagent Preparation

- Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):

- Dissolve 840 mg of Sodium Bicarbonate in 90 mL of nuclease-free water.
- Adjust the pH to 8.5 using 1 M NaOH or 1 M HCl.
- Bring the final volume to 100 mL with nuclease-free water.
- Prepare this buffer fresh or store in aliquots at -20°C to maintain pH.[9]
- Amino-Modified Oligonucleotide Solution:
 - Resuspend the lyophilized amino-modified oligonucleotide in the Labeling Buffer (pH 8.5) to a final concentration of 0.3 to 1.0 mM.[9][11]
 - Vortex thoroughly to ensure complete dissolution.
- Sulfo-Cy3 NHS Ester Solution:
 - Allow the vial of Sulfo-Cy3 NHS ester to warm completely to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.[2] For example, dissolve 1 mg of Sulfo-Cy3 NHS ester in approximately 130-140 µL of DMSO (check the exact molecular weight on the product sheet).
 - This solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.[9] Any unused portion can be stored, tightly sealed, at -20°C for a short period (up to two weeks).[2]

Conjugation Reaction

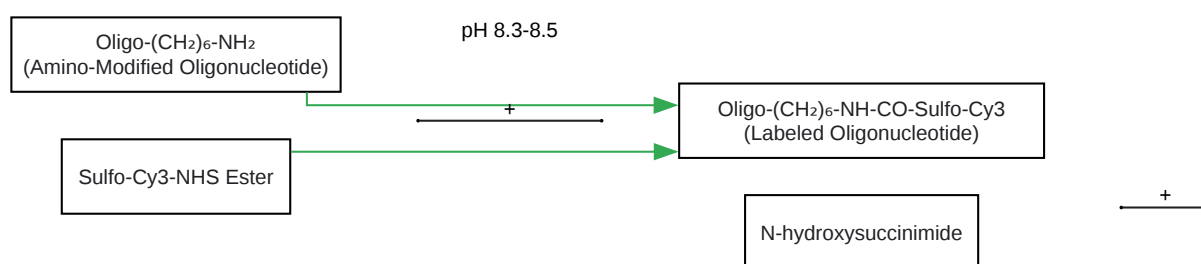
The following protocol is optimized for a reaction volume of approximately 100 µL. It can be scaled as needed.

- To a microcentrifuge tube, add the prepared amino-modified oligonucleotide solution.
- Add the Sulfo-Cy3 NHS ester stock solution to achieve a 5:1 to 15:1 molar excess of dye to oligonucleotide.[12] A higher ratio can help drive the reaction to completion but may necessitate more rigorous purification.

- Vortex the reaction mixture gently for 30 seconds.
- Incubate the reaction for at least 4 hours at room temperature (~25°C) or overnight on ice.[4]
[9] To prevent photobleaching of the dye, wrap the tube in aluminum foil.[9]

Chemical Reaction Schematic

The reaction involves the nucleophilic attack of the oligonucleotide's primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).



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Caption: Sulfo-Cy3 NHS ester reacts with a primary amine on an oligonucleotide.

Purification of Labeled Oligonucleotide

Purification is critical to remove unreacted Sulfo-Cy3 dye and any unlabeled oligonucleotides. [13] Dual HPLC is highly recommended for applications requiring high purity.[6][14] Ethanol precipitation is a simpler alternative that removes the majority of the free dye.[9]

Method A: High-Purity Purification by HPLC

- Dilute the reaction mixture with HPLC-grade water.
- Inject the sample onto a reverse-phase HPLC column (e.g., C18).[15]
- Elute the sample using a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).[12]
- Monitor the elution at 260 nm (oligonucleotide) and 550 nm (Sulfo-Cy3).[16]

- The desired product will be the peak that absorbs at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will absorb strongly at 550 nm with a different retention time.
- Collect the fractions corresponding to the labeled oligonucleotide.
- Lyophilize or evaporate the purified fractions to obtain the final product.

Method B: Standard Purification by Ethanol Precipitation

- Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the conjugation reaction mixture.
- Add 2.5-3 volumes of ice-cold 100% ethanol.
- Vortex briefly and incubate at -20°C for at least 30 minutes.[\[17\]](#)
- Centrifuge at $\geq 16,000 \times g$ for 25-30 minutes at 4°C to pellet the oligonucleotide.[\[17\]](#) The supernatant containing the bulk of the unreacted dye will be brightly colored.
- Carefully decant the supernatant.
- Wash the pellet by adding 1 mL of ice-cold 70% ethanol to remove residual salt and free dye.
- Centrifuge again for 10-15 minutes at 4°C.
- Decant the supernatant and air-dry or speed-vac the pellet to remove residual ethanol.
- Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.

Quality Control and Quantification

The concentration and degree of labeling (DOL) can be determined by UV-Vis spectrophotometry.

- **Measure Absorbance:** Dilute a small aliquot of the purified product and measure its absorbance at 260 nm (A_{260}) and 550 nm (A_{550} , the λ_{\max} for Sulfo-Cy3).[\[16\]](#)
- **Calculate Oligonucleotide Concentration:** The absorbance of the Sulfo-Cy3 dye at 260 nm will interfere with the oligonucleotide measurement. A correction factor (CF) must be applied.

The CF for Sulfo-Cy3 is approximately 0.09.[\[11\]](#)

$$\text{Corrected } A_{260} = A_{260}(\text{measured}) - (A_{550} \times \text{CF})$$

Oligo Conc. (μM) = $(\text{Corrected } A_{260} / \epsilon_{260}) \times 1,000,000$ (where ϵ_{260} is the molar extinction coefficient of the oligonucleotide, which can be estimated based on its sequence).

- Calculate Dye Concentration:

$$\text{Dye Conc. } (\mu\text{M}) = (A_{550} / \epsilon_{550}) \times 1,000,000 \text{ (where } \epsilon_{550} \text{ for Sulfo-Cy3 is } \sim 150,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}\text{).}$$
[\[11\]](#)

- Calculate Degree of Labeling (DOL):

$$\text{DOL} = \text{Dye Concentration } (\mu\text{M}) / \text{Oligo Concentration } (\mu\text{M})$$

For a singly-labeled oligonucleotide, the ideal DOL is close to 1.0.[\[12\]](#)

Quantitative Data Summary

Table 1: Spectroscopic and Reaction Properties of Sulfo-Cy3

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~554 nm	[1] [18]
Emission Maximum (λ_{em})	~568 nm	[1] [18]
Molar Extinction Coefficient (ϵ_{550})	150,000 L·mol ⁻¹ ·cm ⁻¹	[11] [14]
A ₂₆₀ Correction Factor (CF)	~0.09	[11]
Recommended Reaction pH	8.3 - 9.0	[4] [10]

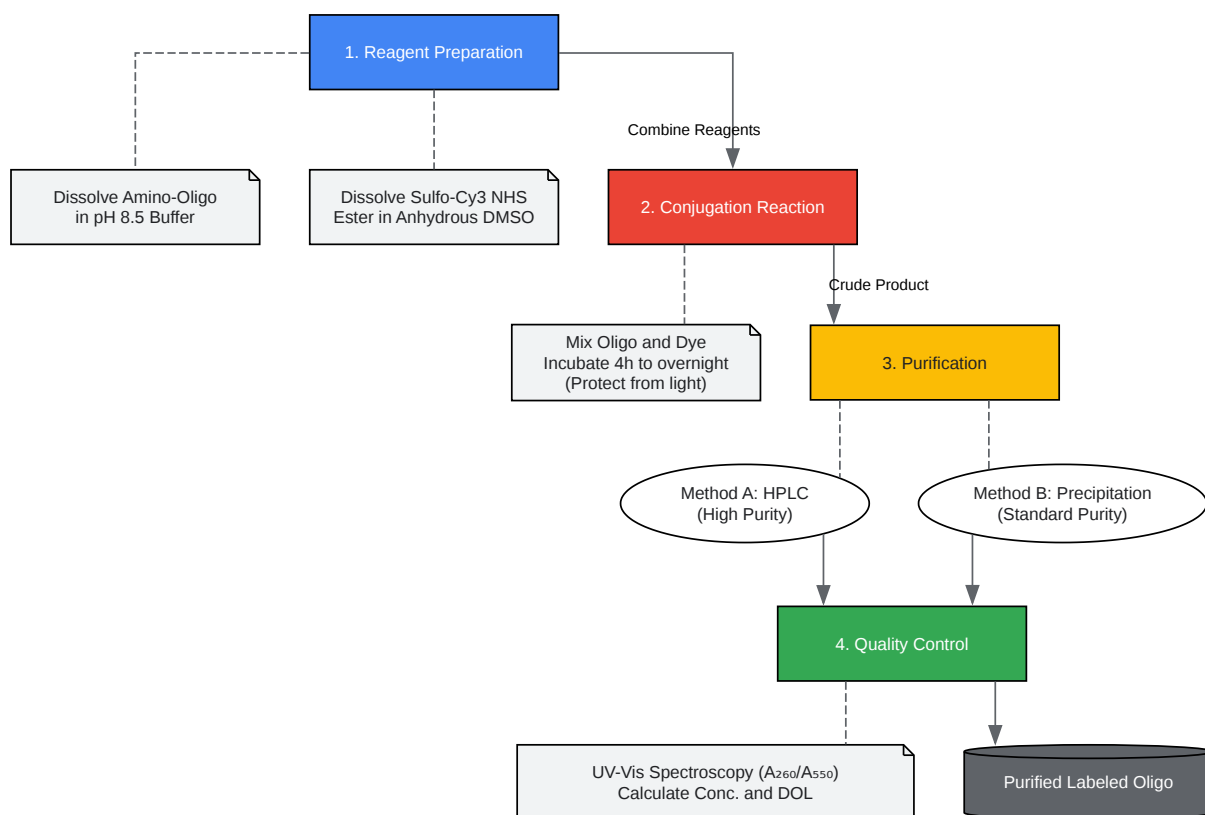
| Recommended Dye:Oligo Molar Ratio | 5:1 to 15:1 |[\[12\]](#) |

Table 2: Comparison of Common Purification Methods

Feature	Ethanol Precipitation	Reverse-Phase HPLC
Purity	Good; removes most free dye	Excellent; separates labeled, unlabeled, and free dye
Yield	70-90%	>85%
Throughput	High; multiple samples simultaneously	Low; one sample at a time
Equipment	Standard laboratory centrifuge	Specialized HPLC system

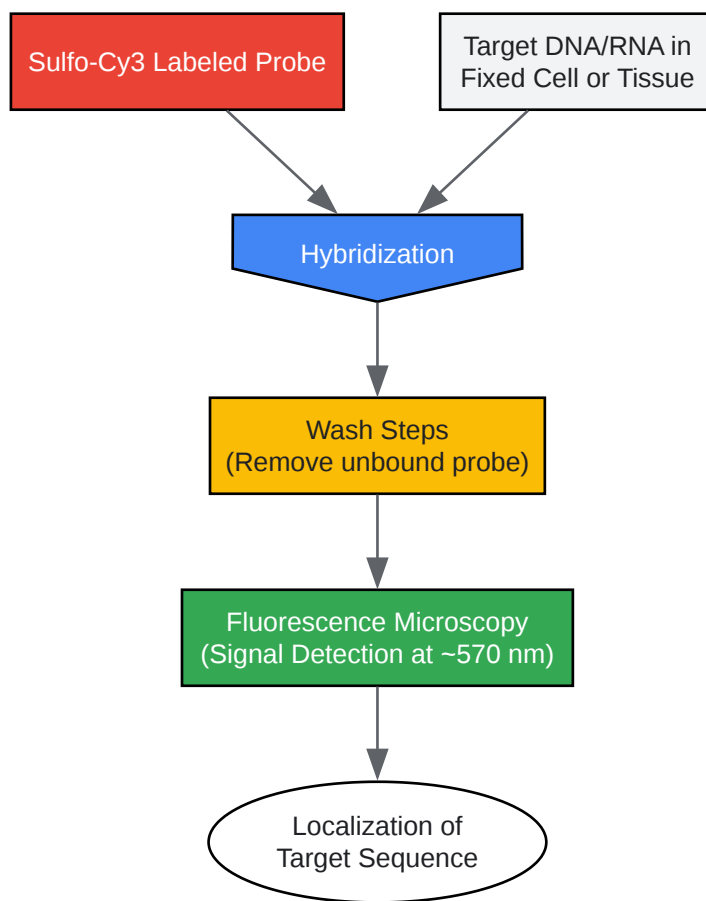
| Best For | Routine applications, screening | High-purity needs (e.g., FRET, structural studies) |

Workflow Diagrams



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Caption: Experimental workflow for labeling oligonucleotides with Sulfo-Cy3.



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Caption: Application workflow of a Sulfo-Cy3 labeled probe in FISH.

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